DL-PHENYLALANINE-D11

Description

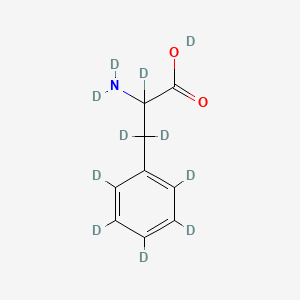

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

deuterio 2,3,3-trideuterio-2-(dideuterioamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2,8D/hD3 |

InChI Key |

COLNVLDHVKWLRT-AQBXKVCYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O[2H])N([2H])[2H])[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

sequence |

F |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

DL-phenylalanine functions primarily as a precursor for neurotransmitters such as dopamine and norepinephrine. The D-isomer is known to inhibit the enzyme enkephalinase, which breaks down endorphins—natural pain-relieving compounds in the body. This inhibition can lead to increased levels of endorphins, thereby enhancing analgesic effects and mood stabilization.

Table 1: Biochemical Mechanisms of DL-Phenylalanine-D11

| Mechanism | Description |

|---|---|

| Enkephalinase Inhibition | Prevents breakdown of endorphins, enhancing pain relief |

| Neurotransmitter Precursor | Supports synthesis of dopamine and norepinephrine |

| Mood Enhancement | Increases endorphin levels, potentially reducing depression |

Pain Management

Research indicates that DL-phenylalanine can significantly enhance analgesia in patients undergoing treatment with opiates for chronic pain. A study published in 2000 reported that concurrent treatment with DLPA potentiated pain relief and reduced depressive symptoms in patients receiving opiate therapy. This effect is thought to be mediated by the endogenous analgesia system (EAS), which is activated by both opiates and DLPA .

Mental Health Benefits

DLPA has been investigated for its role in treating various mental health conditions, including depression and anxiety disorders. Clinical trials have shown that DL-phenylalanine can improve mood in depressed patients, with some studies reporting effects comparable to traditional antidepressants . A double-blind trial indicated that doses between 150–200 mg per day yielded significant mood improvements in participants .

Case Study: Depression Treatment

In a clinical trial involving 40 depressed individuals, 31 reported improvements after taking DLPA supplements over a month-long period. Participants noted enhanced mood stability and reduced depressive symptoms .

Weight Management and Appetite Control

DL-phenylalanine has also been studied for its effects on appetite regulation. Research shows that L-phenylalanine can significantly inhibit food intake and improve glucose control when administered orally, while the D-form does not exhibit these effects . This property could be beneficial for obesity treatment strategies by utilizing the amino acid's satiating effects.

Table 2: Summary of Clinical Studies on DL-Phenylalanine-D11

Comparison with Similar Compounds

Structural and Functional Differences

DL-Phenylalanine (Non-Deuterated)

2-Hydroxy-3-Methoxy-DL-Phenylalanine

4-Nitro-DL-Phenylalanine

- CAS : Varies (e.g., hydrate form: 62147-30-6)

- Formula : C₉H₁₀N₂O₄ (anhydrous)

- Molecular Weight : ~210 g/mol

- Key Differences: Features a nitro (-NO₂) group at the para position, increasing electron-withdrawing effects. Used in studies of enzyme inhibition and as a fluorescent probe due to its UV activity .

DL-(2,6-Dimethyl)Phenylalanine

N-Acetyl-DL-Phenylalanine (Afalanine)

- CAS : 2018-48-6

- Formula: C₁₁H₁₃NO₃

- Molecular Weight : 207.23 g/mol

- Key Differences: Acetylated amino group increases lipophilicity, enhancing blood-brain barrier penetration. Used in cosmetic formulations and as a prodrug for phenylalanine delivery .

Comparative Data Table

Preparation Methods

Reductive Deuteration of Phenylalanine Precursors

A prevalent method involves catalytic deuteration of phenylalanine precursors using deuterium gas (D$$_2$$) and transition metal catalysts. Key steps include:

- Substrate Preparation : Benzaldehyde derivatives or cinnamic acid are deuterated at specific positions using D$$2$$O or D$$2$$ gas.

- Catalytic Reduction : Palladium-on-carbon (Pd/C) or platinum oxide (PtO$$2$$) in D$$2$$O facilitates selective deuteration. For example, cinnamic acid-d$$7$$ is reduced to phenylalanine-d$$7$$ via hydrogen-deuterium exchange.

- Racemization : The product is racemized using alkaline conditions (e.g., NaOH/D$$_2$$O) to yield DL-Phenylalanine-d11.

Advantages : High deuteration efficiency (≥95%) and scalability.

Limitations : Requires strict anhydrous conditions and expensive catalysts.

Biocatalytic Methods

Enzymatic Dynamic Kinetic Resolution (DKR)

DL-Phenylalanine-d11 can be synthesized via DKR using phenylalanine ammonia lyase (PAL) and a deracemization catalyst:

- Amination : PAL catalyzes the amination of cinnamic acid-d$$7$$ to L-Phenylalanine-d$$7$$.

- Deracemization : A chemoenzymatic cascade (oxidation-reduction) converts L-Phenylalanine-d$$7$$ to D-Phenylalanine-d$$7$$, followed by racemization.

- Deuterium Incorporation : Additional deuteration steps introduce remaining deuterium atoms at labile positions (e.g., α-carbon) using D$$_2$$O.

Key Parameters :

Table 1 : Biocatalytic vs. Chemical Synthesis Comparison

| Parameter | Biocatalytic DKR | Catalytic Deuteration |

|---|---|---|

| Deuteration (%) | 92–95 | 95–99 |

| Enantiomeric Excess | >99% (L/D) | Racemic |

| Scalability | Moderate | High |

Solid-Phase Peptide Synthesis (SPPS) with Deuterated Building Blocks

Incorporation of Deuterated Phenylalanine Residues

DL-Phenylalanine-d11 is synthesized as a protected amino acid derivative for SPPS:

- Protection : Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups shield the amino and carboxyl groups.

- Deuteration : Benzyl chloride-d$$7$$ alkylates glycine derivatives in D$$2$$O, followed by acid hydrolysis to yield phenylalanine-d$$_7$$.

- Racemization : The product is treated with trifluoroacetic acid (TFA) to generate the DL-form.

Applications : Used in peptide hormones like deuterated vasopressin analogs.

Dynamic Kinetic Resolution (DKR) with Racemization Catalysts

Chemoenzymatic Deracemization

A patent (CN102010345B) outlines a DKR method for D-Phenylalanine-d$$_7$$, adaptable for DL-Phenylalanine-d11:

- Substrate Preparation : L-Phenylalanine-d$$_7$$ hydrochloride is synthesized using HCl/DCl.

- Racemization : 4-Aldehydopyridine catalyzes racemization in methanol-d$$_4$$, achieving 100% theoretical conversion.

- Resolution : Dibenzoyl tartaric acid (L-DBTA) resolves the racemic mixture, yielding DL-Phenylalanine-d11 after triethylamine treatment.

Conditions :

Challenges and Optimization Strategies

Deuterium Scrambling

Deuterium loss at labile positions (e.g., α-carbon) is mitigated by:

Q & A

Basic: How can researchers confirm the chemical identity and purity of DL-Phenylalanine-D11 in experimental setups?

Methodological Answer:

To verify identity and purity, use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra with NIST reference data to confirm structural integrity, particularly the deuterium labeling at position D11 .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention times should align with standards (e.g., CAS 150-30-1) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (CHNO with D11 isotopic enrichment) and detect impurities (<1% threshold) .

Advanced: What methodological considerations are critical when designing isotopic tracer studies using DL-Phenylalanine-D11 to ensure accurate metabolic pathway analysis?

Methodological Answer:

Key considerations include:

- Isotopic Purity : Validate deuterium enrichment (>98%) via isotope-ratio mass spectrometry (IRMS) to avoid signal dilution in metabolic flux analysis .

- Control Experiments : Use non-deuterated DL-Phenylalanine as a negative control to distinguish isotopic effects on enzyme kinetics (e.g., papain-mediated hydrolysis) .

- Detection Sensitivity : Optimize LC-MS/MS parameters (e.g., MRM transitions for D11-labeled metabolites) to enhance signal-to-noise ratios in complex biological matrices .

Basic: What are the recommended protocols for safe handling and storage of DL-Phenylalanine-D11 in laboratory settings?

Methodological Answer:

- Handling : Use fume hoods to avoid inhalation of airborne particulates. Wear nitrile gloves, safety goggles, and lab coats to prevent dermal contact .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent deuterium exchange or degradation. Label containers with CAS 150-30-1 and hazard codes (e.g., GHS classification) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste per local regulations .

Advanced: How can researchers address contradictions in experimental data arising from the use of DL-Phenylalanine-D11 in comparative metabolic studies?

Methodological Answer:

- Root-Cause Analysis : Apply iterative hermeneutic frameworks to differentiate technical artifacts (e.g., incomplete deuterium incorporation) from biological variability. Cross-validate with orthogonal methods like -NMR .

- Data Triangulation : Compare results across multiple assays (e.g., enzymatic activity assays vs. isotopic labeling efficiency) to resolve discrepancies .

- Controlled Replication : Repeat experiments under standardized conditions (pH, temperature) to isolate confounding variables .

Basic: What statistical frameworks are appropriate for analyzing dose-response relationships in DL-Phenylalanine-D11 toxicity assays?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to estimate EC values .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., D11 vs. non-deuterated analogs) to assess significance (p < 0.05) in cytotoxicity assays .

Advanced: How can isotopic labeling with DL-Phenylalanine-D11 be optimized for real-time tracking in protein synthesis studies?

Methodological Answer:

- Pulse-Chase Design : Administer D11-labeled phenylalanine in short pulses (<5 min) to minimize isotopic scrambling, followed by quenching with excess non-deuterated amino acids .

- Kinetic Modeling : Use compartmental models to quantify incorporation rates into nascent polypeptides, validated via autoradiography or fluorescence tagging .

- Sensitivity Calibration : Calibrate MS detectors with synthetic D11-labeled peptide standards to ensure linear quantification across dynamic ranges .

Basic: What are the ethical and practical considerations when designing human cell line studies with DL-Phenylalanine-D11?

Methodological Answer:

- Ethical Compliance : Follow institutional review board (IRB) guidelines for deuterated compound use, emphasizing informed consent if using primary human cells .

- Feasibility Assessment : Pre-test solubility in cell culture media (e.g., DMEM) to avoid precipitation artifacts. Use concentrations ≤10 mM to maintain osmotic balance .

Advanced: How can researchers leverage DL-Phenylalanine-D11 to investigate cross-species variations in phenylalanine hydroxylase activity?

Methodological Answer:

- Comparative Kinetics : Measure enzyme activity (V/K) in liver homogenates from multiple species (e.g., murine vs. primate) using D11-labeled substrates .

- Structural Biology : Pair isotopic labeling with cryo-EM to resolve deuterium-induced conformational changes in phenylalanine hydroxylase active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.